2-Ethynyl-4-fluoropyridine
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Overview
Description
2-Ethynyl-4-fluoropyridine is an organic compound with the molecular formula C₇H₄FN It is a fluorinated pyridine derivative, characterized by the presence of an ethynyl group at the second position and a fluorine atom at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-4-fluoropyridine typically involves the use of palladium-catalyzed coupling reactions. One common method is the Sonogashira coupling, where 2-bromo-4-fluoropyridine is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures (around 80°C) in a solvent such as acetonitrile .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-4-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It participates in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used in Sonogashira coupling.
Solvents: Acetonitrile, dimethylformamide (DMF), and dichloromethane (DCM) are commonly used solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce various substituted pyridines.
Scientific Research Applications
2-Ethynyl-4-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors and other therapeutic agents.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Ethynyl-4-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
2-Ethynylpyridine: Lacks the fluorine atom, resulting in different chemical properties.
4-Fluoropyridine: Lacks the ethynyl group, affecting its reactivity and applications.
2-Bromo-4-fluoropyridine: Used as a precursor in the synthesis of 2-Ethynyl-4-fluoropyridine.
Uniqueness: this compound is unique due to the combination of the ethynyl and fluorine substituents, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
2-ethynyl-4-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c1-2-7-5-6(8)3-4-9-7/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCTZTABYLWGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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